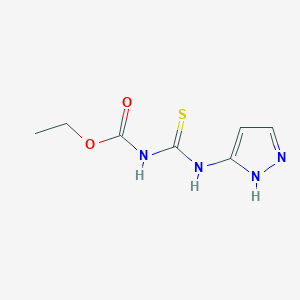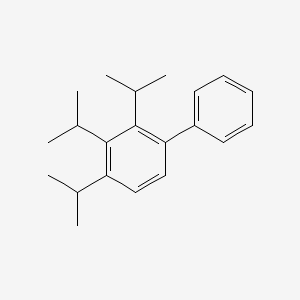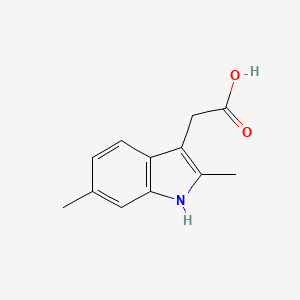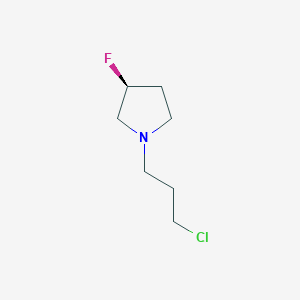
Ethyl 4-((6-bromohexyl)oxy)benzoate
概要
説明
Ethyl 4-((6-bromohexyl)oxy)benzoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate ester linked to a bromohexoxy group, making it a versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of ethyl 4-(6-bromohexoxy)benzoate typically involves the esterification of 4-(6-bromohexoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where 4-hydroxybenzoic acid is first esterified with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 1-bromohexane under basic conditions to yield ethyl 4-(6-bromohexoxy)benzoate.
Industrial Production Methods: Industrial production of ethyl 4-(6-bromohexoxy)benzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromo group in ethyl 4-(6-bromohexoxy)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(6-bromohexoxy)benzoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: Ethyl 4-(6-hydroxyhexoxy)benzoate.
Hydrolysis: 4-(6-bromohexoxy)benzoic acid and ethanol.
科学的研究の応用
Chemistry: Ethyl 4-((6-bromohexyl)oxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functional materials.
Biology: In biological research, this compound is used to study the effects of ester-linked molecules on cellular processes. It can be modified to create probes for imaging and diagnostic purposes.
Industry: this compound is used in the production of specialty chemicals, including fragrances, flavorings, and plasticizers.
作用機序
The mechanism of action of ethyl 4-(6-bromohexoxy)benzoate depends on its application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, esterases can hydrolyze the ester bond, releasing the active benzoic acid derivative, which can interact with specific molecular targets.
類似化合物との比較
Ethyl 4-hydroxybenzoate: Lacks the bromohexoxy group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-bromobenzoate: Lacks the hexoxy chain, limiting its applications in polymer synthesis.
Methyl 4-(6-bromohexoxy)benzoate: Similar structure but with a methyl ester, which may have different reactivity and solubility properties.
Uniqueness: Ethyl 4-((6-bromohexyl)oxy)benzoate is unique due to the presence of both the bromohexoxy group and the benzoate ester, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic and industrial applications.
特性
分子式 |
C15H21BrO3 |
|---|---|
分子量 |
329.23 g/mol |
IUPAC名 |
ethyl 4-(6-bromohexoxy)benzoate |
InChI |
InChI=1S/C15H21BrO3/c1-2-18-15(17)13-7-9-14(10-8-13)19-12-6-4-3-5-11-16/h7-10H,2-6,11-12H2,1H3 |
InChIキー |
QLQZHOCCTBIRPH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCCCBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

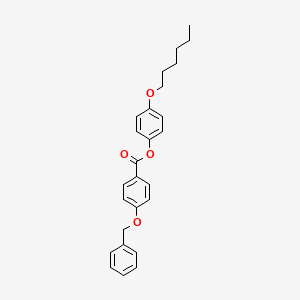

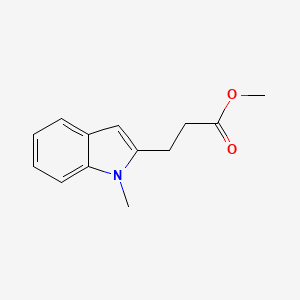
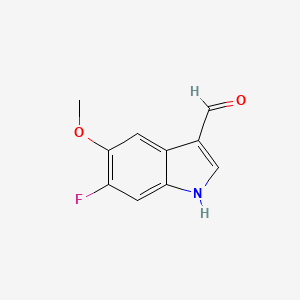
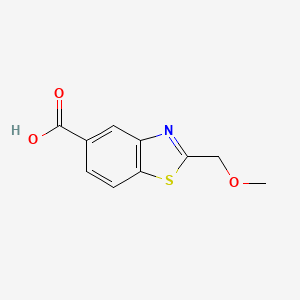

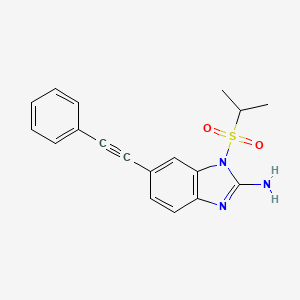
![1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde](/img/structure/B8623133.png)
